N-(4-bromo-1H-pyrazol-3-yl)-1-phenylcyclopentane-1-carboxamide
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Overview
Description
N-(4-bromo-1H-pyrazol-3-yl)-1-phenylcyclopentane-1-carboxamide is a chemical compound with the molecular formula C15H16BrN3O. This compound is characterized by the presence of a brominated pyrazole ring, a phenyl group, and a cyclopentane carboxamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-1H-pyrazol-3-yl)-1-phenylcyclopentane-1-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane.
Coupling with Cyclopentane Carboxamide: The brominated pyrazole is coupled with 1-phenylcyclopentane-1-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-1H-pyrazol-3-yl)-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the phenyl group.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Substitution Reactions: Products include substituted pyrazoles with various functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyrazole ring and phenyl group.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(4-bromo-1H-pyrazol-3-yl)-1-phenylcyclopentane-1-carboxamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe to study biological pathways and interactions involving pyrazole-containing compounds.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-1H-pyrazol-3-yl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The brominated pyrazole ring can interact with enzymes or receptors, modulating their activity. The phenyl group and cyclopentane carboxamide moiety contribute to the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(4-bromo-1H-pyrazol-5-yl)pyridine: A similar compound with a pyridine ring instead of a phenylcyclopentane carboxamide moiety.
N’-(4-Bromo-1H-pyrazol-5-yl)-N-hydroxyimidoformamide: Contains a hydroxyimidoformamide group instead of a carboxamide group.
Uniqueness
N-(4-bromo-1H-pyrazol-3-yl)-1-phenylcyclopentane-1-carboxamide is unique due to its specific combination of a brominated pyrazole ring, a phenyl group, and a cyclopentane carboxamide moiety. This combination imparts distinct chemical properties and biological activities, making it valuable for various research applications.
Properties
IUPAC Name |
N-(4-bromo-1H-pyrazol-5-yl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O/c16-12-10-17-19-13(12)18-14(20)15(8-4-5-9-15)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHSVWMKCGMPTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=NN3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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